
15-dehydro-prostaglandin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-dehydro-prostaglandin D2 is the 15-dehydro derivative of prostaglandin D2. It derives from a prostaglandin D2. It is a conjugate acid of a 15-dehydro-prostaglandin D2(1-).
15-Keto-PGD2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-keto-PGD2 is considered to be an eicosanoid lipid molecule. 15-Keto-PGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Keto-PGD2 has been primarily detected in urine. Within the cell, 15-keto-PGD2 is primarily located in the membrane (predicted from logP) and cytoplasm. 15-Keto-PGD2 can be biosynthesized from prostaglandin D2.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2) is a unique prostaglandin that acts as an anti-inflammatory agent. Unlike other prostaglandins, it does not have a specific prostaglandin synthase for its production or a specific receptor. It operates through PGD2 receptors (DP1 and DP2) and interacts with intracellular targets, notably as the endogenous ligand for the intranuclear receptor PPARgamma. This interaction is pivotal for its anti-inflammatory functions (Scher & Pillinger, 2005).
Role in Neuronal Apoptosis
15d-PGJ2 has been linked to neuronal cell death, particularly in conditions like sporadic amyotrophic lateral sclerosis. It induces apoptotic cell death and affects gene expression related to stress and apoptosis in human neuroblastoma cells. This finding is significant in understanding chronic inflammatory processes and their impact on neuronal cells (Kondo et al., 2002).
Formation and Bioactivity in Oxidant Stress
The formation of 15d-PGJ2 in vivo, particularly under conditions of oxidant stress, is an area of interest. It is generated from the dehydration of cyclooxygenase-derived prostaglandin D2 and can react with thiol-containing biomolecules like glutathione and cysteine residues in proteins. These reactions are thought to modulate inflammatory and apoptotic processes (Hardy et al., 2011).
Molecular Recognition and Protein Interaction
15d-PGJ2's ability to covalently modify cellular proteins, such as nuclear factor-kappa B (NF-kappaB), AP-1, p53, and thioredoxin, is crucial for its physiological effects. Understanding how 15d-PGJ2 associates with these proteins helps in comprehending its role in various cellular processes. This molecular recognition is significant for designing specific analogs of 15d-PGJ2 (Pande & Ramos, 2005).
Neuroprotective Effects in Stroke
Interestingly, higher plasma levels of 15d-PGJ2 have been associated with better outcomes in acute atherothrombotic ischemic stroke. This suggests a neuroprotective role for 15d-PGJ2 in conditions where inflammation contributes to cell damage (Blanco et al., 2005).
Proteomic Identification in Neuronal Plasma Membrane
15d-PGJ2 has been identified as a factor contributing to the neurotoxicity of amyloid β in Alzheimer's disease. Its cytotoxicity appears to be independent of its known receptors, suggesting the existence of novel specific binding sites for 15d-PGJ2 that are associated with its cytotoxicity (Yamamoto et al., 2011).
Propriétés
Nom du produit |
15-dehydro-prostaglandin D2 |
|---|---|
Formule moléculaire |
C20H30O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+/m1/s1 |
Clé InChI |
XEQAHADLFLAPQL-RBIQQSKKSA-N |
SMILES isomérique |
CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
SMILES |
CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O |
SMILES canonique |
CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)
![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
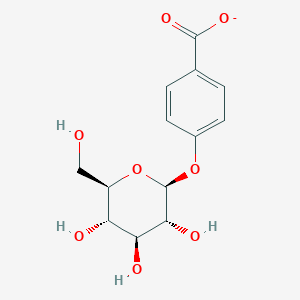


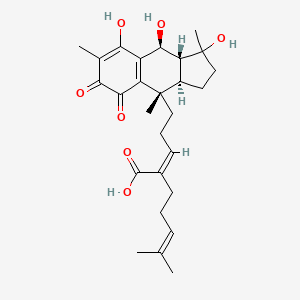
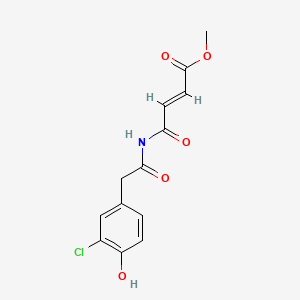
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)

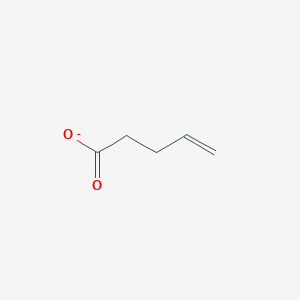
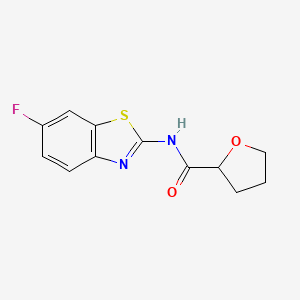

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)